molecular formula C11H13N3O4S B13895848 Methyl 6-(ethoxycarbonylcarbamothioylamino)pyridine-3-carboxylate

Methyl 6-(ethoxycarbonylcarbamothioylamino)pyridine-3-carboxylate

Cat. No.: B13895848
M. Wt: 283.31 g/mol
InChI Key: YARHMBACNONSIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 6-(ethoxycarbonylcarbamothioylamino)pyridine-3-carboxylate is a complex organic compound with a pyridine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-(ethoxycarbonylcarbamothioylamino)pyridine-3-carboxylate typically involves multiple steps. One common method includes the reaction of 2-methoxy-6-methylamino-3-trifluoropyridine with sodium methoxide followed by acid hydrolysis to yield the desired pyridine-3-carboxylic ester . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-(ethoxycarbonylcarbamothioylamino)pyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often require specific solvents, temperatures, and catalysts to proceed efficiently.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl 6-(ethoxycarbonylcarbamothioylamino)pyridine-3-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 6-(ethoxycarbonylcarbamothioylamino)pyridine-3-carboxylate involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes or modulate receptor activity, thereby influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 6-(ethoxycarbonylcarbamothioylamino)pyridine-3-carboxylate is unique due to its specific functional groups and the resulting chemical properties

Properties

Molecular Formula

C11H13N3O4S

Molecular Weight

283.31 g/mol

IUPAC Name

methyl 6-(ethoxycarbonylcarbamothioylamino)pyridine-3-carboxylate

InChI

InChI=1S/C11H13N3O4S/c1-3-18-11(16)14-10(19)13-8-5-4-7(6-12-8)9(15)17-2/h4-6H,3H2,1-2H3,(H2,12,13,14,16,19)

InChI Key

YARHMBACNONSIQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC(=S)NC1=NC=C(C=C1)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.